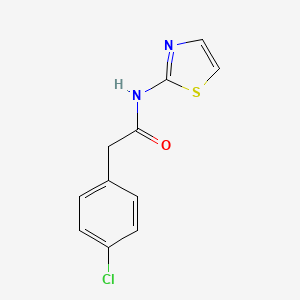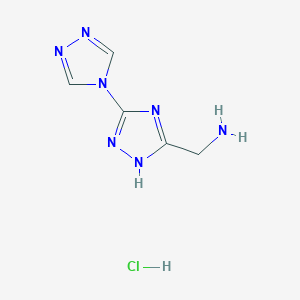
5-(3,4-dichlorophenyl)-4-(methylsulfonyl)-1-phenyl-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3,4-dichlorophenyl)-4-(methylsulfonyl)-1-phenyl-1H-pyrazole is a useful research compound. Its molecular formula is C16H12Cl2N2O2S and its molecular weight is 367.24. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis of Heterocycles
Pyrazole derivatives, due to their structural versatility, serve as key intermediates in the synthesis of a wide range of heterocyclic compounds. The unique reactivity of compounds like 4-(dicyanomethylene)-3-methyl-1-phenyl-2-pyrazoline-5-ones allows for the creation of diverse heterocycles, including pyrazolo-imidazoles, thiazoles, spiropyridines, spiropyrroles, and spiropyrans under mild reaction conditions (Gomaa & Ali, 2020). This demonstrates the compound's potential as a building block in synthetic organic chemistry.
Medicinal Chemistry and Therapeutic Applications
Pyrazoline derivatives are recognized for their broad pharmacological properties. Studies have highlighted their roles as antimicrobial, anti-inflammatory, analgesic, antidepressant, anticancer agents, and more. The therapeutic applications of these derivatives are vast, covering areas from antimicrobial activity to potential treatments for chronic conditions like cancer and depression (Shaaban, Mayhoub, & Farag, 2012). This underscores the importance of pyrazoline derivatives in drug discovery and development.
Anticancer Research
The synthesis strategies for pyrazoline derivatives have been specifically tailored to develop new anticancer agents. By exploring various synthetic methods, researchers aim to enhance the biological effectiveness of these compounds against cancer cells. The effort to use pyrazoline derivatives against cancer highlights the ongoing search for novel moieties with potential therapeutic benefits (Ray et al., 2022).
Synthetic and Medicinal Perspective of Methyl Substituted Pyrazoles
Methyl-substituted pyrazoles have been identified as potent medicinal scaffolds exhibiting a wide spectrum of biological activities. The detailed synthesis approaches for these compounds, along with their medical significances, provide valuable insights for medicinal chemists aiming to generate new leads possessing high efficacy and less microbial resistance (Sharma et al., 2021).
Comprehensive Review on Pyrazole's Pharmacological Properties
A comprehensive review on pyrazole and its derivatives outlines the significant pharmacological properties of these compounds, emphasizing their importance in medicinal chemistry. Pyrazole derivatives have been found to possess a myriad of therapeutic effects, further highlighting the potential of these compounds in drug design and pharmacology (Bhattacharya et al., 2022).
Eigenschaften
IUPAC Name |
5-(3,4-dichlorophenyl)-4-methylsulfonyl-1-phenylpyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2N2O2S/c1-23(21,22)15-10-19-20(12-5-3-2-4-6-12)16(15)11-7-8-13(17)14(18)9-11/h2-10H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUEYAUZVRXBFFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=C(N(N=C1)C2=CC=CC=C2)C3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-methoxy-N-[(2-oxopyrrolidin-1-yl)methyl]-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B2499399.png)
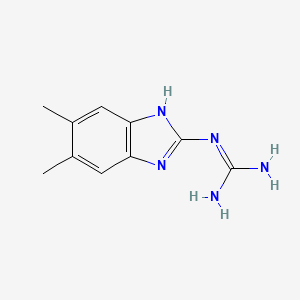
![Ethyl 2-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinylidene}acetate](/img/structure/B2499402.png)

![2-Amino-2-[3-(3,5-dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2499404.png)
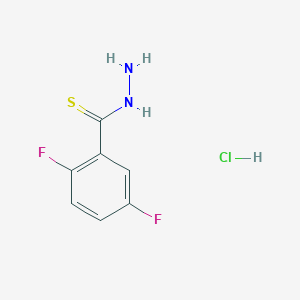

![tert-butyl N-[(2-amino-1,3-thiazol-4-yl)methyl]carbamate](/img/structure/B2499412.png)
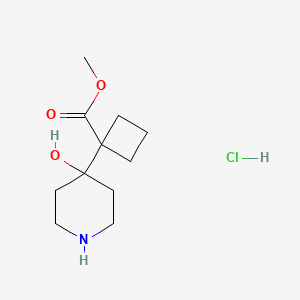
![1-(2-bromobenzoyl)-4-{[(4-fluorophenyl)methoxy]methyl}piperidine](/img/structure/B2499414.png)

![1-[3,5-dimethyl-4-(phenylsulfanyl)-1H-pyrazol-1-yl]-2-(2,4-dimethylphenoxy)ethan-1-one](/img/structure/B2499420.png)
